methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
CAS No.: 1265965-97-6
Cat. No.: VC2856774
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1265965-97-6 |
|---|---|
| Molecular Formula | C10H8FNO3 |
| Molecular Weight | 209.17 g/mol |
| IUPAC Name | methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate |
| Standard InChI | InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13) |
| Standard InChI Key | CEUOYELVDHPUAL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F |
| Canonical SMILES | COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F |
Introduction
Chemical Properties and Structure
Basic Properties
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is characterized by specific physicochemical properties that define its behavior in various experimental contexts. The table below summarizes the key properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈FNO₃ |
| Molecular Weight | 209.17 g/mol |
| CAS Number | 1265965-97-6 |
| Physical State | Not specified in available literature |
| Purity (commercial) | >95% |
These basic properties provide researchers with fundamental information necessary for handling and utilizing this compound in laboratory settings .
Structural Analysis
The structural composition of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate features several key functional groups that contribute to its chemical behavior:
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An indole core structure, which is partially reduced (2,3-dihydro)
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A carbonyl group at position 2 (2-oxo)
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A fluorine atom at position 6
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A methyl carboxylate group at position 5
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A nitrogen atom at position 1 (1H-indole)
This specific arrangement of functional groups creates a unique chemical entity with potential for diverse interactions within biological systems.
Chemical Identifiers
For precise identification and reference in scientific literature and databases, several standardized chemical identifiers are associated with methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate:
| Identifier Type | Value |
|---|---|
| IUPAC Name | Methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate |
| Standard InChI | InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13) |
| Standard InChIKey | CEUOYELVDHPUAL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F |
| Canonical SMILES | COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F |
| PubChem Compound ID | 66636241 |
These identifiers allow for unambiguous identification of the compound across different chemical databases and research publications, facilitating accurate data retrieval and cross-referencing.
Synthesis and Availability
| Biological Activity | Description | Related Structural Features |
|---|---|---|
| HIV-1 Integrase Inhibition | Certain indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase inhibitors | Carboxylic acid functionality, specific substitution patterns |
| Anti-inflammatory | Various indole derivatives exhibit anti-inflammatory properties | Depends on specific substitution patterns |
| Anticancer | Some indole derivatives show cytotoxic effects against cancer cell lines | Often associated with specific substituents like halogens |
| Antimicrobial | Indole compounds can demonstrate antibacterial and antifungal activities | Varies with structural modifications |
Halogenation, such as the fluorine substitution present in methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate, has been reported to enhance the inhibitory activities of indole derivatives. This suggests that this compound might possess interesting biological properties that warrant further investigation.
Structure-Activity Relationship Considerations
Impact of Fluorine Substitution
The presence of a fluorine atom at position 6 of the indole scaffold is a significant structural feature of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate. Fluorine substitution in organic compounds is known to impart several important properties:
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Enhanced metabolic stability due to the strong C-F bond that resists enzymatic degradation
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Increased lipophilicity, potentially improving cell membrane permeability
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Altered electronic distribution within the molecule, affecting binding interactions with biological targets
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Potential hydrogen bonding acceptance through the electronegative fluorine atom
These properties can significantly influence the pharmacological profile of fluorinated compounds, potentially enhancing their efficacy in various biological contexts.
Carboxylate Ester Functionality
The methyl carboxylate group at position 5 represents another important structural feature that could contribute to the compound's biological activity profile. Ester groups can:
Understanding how these structural elements interact with biological systems could provide valuable insights for the development of related compounds with enhanced properties.
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